Methyl (4-cyano-2-nitrophenoxy)acetate

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

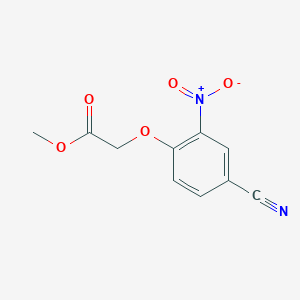

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-(4-cyano-2-nitrophenoxy)acetate . This nomenclature reflects the compound's structural organization, where the central acetate group is linked through an oxygen bridge to a benzene ring substituted with cyano and nitro groups at specific positions. The structural representation follows standard organic chemistry conventions, with the cyano group positioned at the para (4) position and the nitro group at the ortho (2) position relative to the phenoxy linkage.

The compound's three-dimensional structural configuration can be expressed through its International Chemical Identifier code: 1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3 . This standardized representation provides unambiguous structural information that enables precise identification across different chemical databases and computational systems. The corresponding International Chemical Identifier Key is OWHDBLCQWMITEM-UHFFFAOYSA-N , which serves as a unique hash-based identifier for rapid database searching and cross-referencing.

The Simplified Molecular Input Line Entry System representation of the compound is COC(=O)COc1ccc(cc1N+[O-])C#N . This linear notation efficiently captures the complete molecular structure in a text-based format, facilitating computational analysis and database storage. The notation clearly indicates the methyl ester functionality, the ether linkage, and the positions of both the cyano and nitro substituents on the aromatic ring.

Properties

IUPAC Name |

methyl 2-(4-cyano-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHDBLCQWMITEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653389 | |

| Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652997-70-1 | |

| Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-cyano-2-nitrophenol Precursors

One common approach starts from 4-cyano-2-nitrophenol or its derivatives. The phenol is reacted with methyl bromoacetate or methyl chloroacetate under basic conditions to form the ether linkage, yielding this compound.

- Reaction conditions: Typically, a base such as potassium carbonate or sodium hydride is used in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

- Temperature: Room temperature to moderate heating (25–80°C).

- Yield: Reported yields range from 60% to 85% depending on the purity of starting materials and reaction time.

Direct Esterification of 4-cyano-2-nitrophenoxyacetic Acid

Alternatively, the corresponding acid, 4-cyano-2-nitrophenoxyacetic acid, can be esterified using methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride.

- Procedure: The acid is dissolved in methanol, and thionyl chloride is added dropwise under cooling (ice bath) to promote esterification.

- Reaction time: Typically 12 hours with stirring.

- Work-up: After reaction completion, methanol is evaporated, and the residue is neutralized with saturated sodium bicarbonate, followed by extraction with ethyl acetate.

- Purification: Flash chromatography or recrystallization yields the pure methyl ester.

- Yield: Quantitative (near 100%) yields have been reported for related esters such as methyl (4-cyanophenyl)acetate, suggesting similar efficiency for the nitro-substituted analogs.

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| Esterification with methanol + thionyl chloride | Ice-cold, 12 hr stirring, acid catalysis | ~95-100 | High purity, quantitative yield |

| Williamson ether synthesis with methyl bromoacetate | K2CO3/DMF, RT to 80°C, 6-12 hr | 60-85 | Requires careful control of conditions |

Multi-step Synthetic Routes via Protected Intermediates

In complex synthetic schemes, protection and deprotection strategies are used to manage the reactivity of the nitro and cyano groups.

- Protection: Amino or hydroxyl groups may be temporarily protected (e.g., Boc protection) to prevent side reactions during ether formation or nitration.

- Selective nitration: Nitration of a cyano-substituted phenol can be performed under controlled acidic conditions (e.g., sulfuric acid at 4-10% concentration) to introduce the nitro group at the ortho position relative to the phenoxyacetate moiety.

- Use of orthoesters: Triethyl orthoacetate can be employed as a reagent to facilitate clean ether bond formation with less flammability and better handling in industrial setups.

- Solvents: Polar aprotic solvents such as DMA, NMP, or DMF are preferred for their ability to dissolve reagents and stabilize intermediates.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-cyano-2-nitrophenol + methyl bromoacetate | K2CO3, DMF, RT to 80°C, 6-12 hr | This compound | 60-85 |

| 2 | 4-cyano-2-nitrophenoxyacetic acid + MeOH + SOCl2 | Ice-cold, 12 hr stirring, acid catalysis | This compound | ~95-100 |

Research Findings and Optimization Notes

- Reaction time and temperature: Extended reaction times (up to 12 hours) and controlled temperatures improve yield and purity.

- Purity control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming structure and purity (>95%).

- Avoidance of side reactions: Protection of sensitive groups and careful control of nitration conditions prevent over-substitution or decomposition.

- Solvent choice: DMA and NMP provide better solubility and cleaner reactions compared to more volatile solvents.

- Work-up procedures: Neutralization and extraction steps are critical to isolate the product without degradation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-cyano-2-nitrophenol | Methyl bromoacetate, K2CO3, DMF | 60-85 | Moderate yield, requires base and aprotic solvent |

| Direct Esterification | 4-cyano-2-nitrophenoxyacetic acid | Methanol, Thionyl chloride, acid catalysis | ~95-100 | High yield, quantitative, requires careful quenching |

| Multi-step with Protection | Phenol derivatives | Boc protection, nitration, orthoester reagents | Variable | Used for complex synthesis, improves selectivity |

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyano-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Hydrolysis: Aqueous sodium hydroxide.

Major Products

Reduction: 4-cyano-2-aminophenoxyacetic acid.

Hydrolysis: 4-cyano-2-nitrophenoxyacetic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-cyano-2-nitrophenoxy)acetate is primarily recognized for its potential therapeutic applications. Its structure allows it to serve as a versatile building block for synthesizing various biologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds derived from this compound. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range. A study reported that certain synthesized derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that derivatives of this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This antioxidant activity is attributed to the presence of nitro and cyano groups, which enhance electron donation capabilities.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The cyano group can facilitate nucleophilic attacks, leading to the formation of new carbon-carbon bonds.

- Cyclization Reactions : The compound can undergo cyclization to form heterocyclic structures, which are often biologically relevant .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can be utilized in the synthesis of polymeric materials with enhanced properties such as thermal stability and mechanical strength. By incorporating this compound into polymer backbones, researchers have developed materials that exhibit improved performance in various applications .

Coatings and Adhesives

Due to its chemical stability and reactive functional groups, this compound is also explored for use in coatings and adhesives. Its incorporation can enhance adhesion properties and provide resistance to environmental degradation .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of methyl (4-cyano-2-nitrophenoxy)acetate largely depends on the specific application. In chemical reactions, the cyano and nitro groups play crucial roles in determining the reactivity and interaction with other molecules. For instance, the nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs with Cyano and Nitro Groups

Several methyl esters with cyano and nitro substituents on aromatic rings exhibit comparable electronic properties but differ in substitution patterns:

- Methyl 2-cyano-3-nitrobenzoate (QM-4153): Formula: C₉H₅N₂O₄ (205.15 g/mol). Substituents: 2-cyano, 3-nitro (adjacent positions). Purity: 97% . Key Difference: Adjacent substituents may enhance intramolecular electronic effects, altering reactivity in electrophilic substitutions compared to the target compound’s para-cyano and ortho-nitro arrangement.

- Methyl 2-cyano-4-nitrobenzoate (QP-1336): Formula: C₉H₅N₂O₄ (205.15 g/mol). Substituents: 2-cyano, 4-nitro (para to each other). Purity: 95% . Key Difference: The para relationship between cyano and nitro groups may lead to distinct resonance stabilization, affecting solubility and thermal stability.

Nitrophenoxy Esters

- 2-(4-Nitrophenoxy)ethyl acetate (CAS 6941-80-6): Formula: C₁₀H₁₁NO₅ (225.20 g/mol) . Substituents: 4-nitro without a cyano group. The ethyl acetate chain may enhance lipophilicity compared to the target’s methyl ester.

Fluorinated Analogs

- 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7): Substituents: 2-fluoro, 4-nitro .

Nitroanisoles

- 4-Nitroanisole (4-Nitrophenol methyl ether): Formula: C₇H₇NO₃ (153.14 g/mol) . Substituents: 4-nitro, 1-methoxy. Key Difference: The methoxy group is electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This difference impacts applications in reactions requiring directing groups.

Physical Properties

- Molecular Weight: Higher than 2-(4-nitrophenoxy)ethyl acetate (236.18 vs. 225.20 g/mol) due to the cyano group and methyl ester chain .

- Solubility: The cyano group enhances polarity, likely improving solubility in polar aprotic solvents compared to 4-nitroanisole .

Commercial Status

Comparative Data Table

Biological Activity

Methyl (4-cyano-2-nitrophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyano-2-nitrophenol with methyl acetate in the presence of a base. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Enterococcus faecalis | 6.3 |

| Klebsiella pneumoniae | 50 |

These results indicate that this compound has comparable or superior activity to standard antibiotics like ceftriaxone and benzylpenicillin against certain strains .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity using various cell lines. The following table presents the LC50 values derived from studies on marine crustaceans and mammalian cell lines.

| Cell Type | LC50 (µg/mL) |

|---|---|

| Artemia salina | 82.5 |

| HeLa cells | >1000 |

| HepG2 cells | 500 |

The compound demonstrated significant cytotoxicity against Artemia salina with an LC50 value indicating potential toxicity at lower concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The cyano group serves as an electrophile, which can react with nucleophilic sites on proteins, potentially inhibiting essential enzymatic functions. The nitro group may also play a role in enhancing binding affinity to bacterial topoisomerases, which are critical for DNA replication and repair processes .

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of this compound on HeLa cells indicated a moderate level of toxicity, prompting further investigation into its safety profile for potential pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (4-cyano-2-nitrophenoxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution. For example, analogous nitro- and cyano-substituted esters are synthesized via refluxing precursors (e.g., 4-methoxy-2-nitrobenzaldehyde derivatives) in methanol or ethanol with catalytic sulfuric acid. Reaction optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via recrystallization or column chromatography . Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation.

Q. How can the functional groups in this compound be characterized spectroscopically?

- Methodological Answer :

- NMR : The cyano group (C≡N) appears as a sharp singlet near 110–120 ppm in NMR. The nitro group (NO) causes deshielding in aromatic protons, observed as splitting patterns in NMR (δ 7.5–8.5 ppm). The ester carbonyl (C=O) resonates near 165–175 ppm in NMR .

- IR : Strong absorption bands at ~2240 cm (C≡N stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) confirm functional groups .

- Mass Spectrometry : High-resolution MS identifies the molecular ion peak (e.g., m/z 252.06 for CHNO) and fragmentation patterns .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include low solubility in aqueous solutions and co-elution of nitro/cyano byproducts. Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) improves separation. Recrystallization using ethanol/water mixtures enhances purity. Purity validation via melting point analysis and HPLC (≥95% purity threshold) is critical .

Advanced Research Questions

Q. How do the electron-withdrawing groups (cyano and nitro) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group meta-directs electrophilic substitution, while the cyano group stabilizes intermediates via resonance. Kinetic studies (e.g., using Hammett plots) reveal rate enhancements in SNAr reactions under basic conditions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies can resolve contradictions in biological activity data for structurally similar nitroaromatic esters?

- Methodological Answer :

- Dose-Response Studies : Validate activity thresholds using IC/EC assays across multiple cell lines .

- Structural-Activity Relationship (SAR) : Compare methyl/ethyl ester derivatives to isolate the nitro/cyano contribution .

- Metabolic Stability Tests : Assess hepatic microsome degradation to distinguish intrinsic activity from pharmacokinetic effects .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cytochrome P450 or kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical features (nitro, ester, cyano) for activity using LigandScout or Phase .

Q. What experimental designs are recommended for studying the compound’s potential as a photoactive probe?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., ~300–400 nm for nitroaromatics) and monitor photodegradation kinetics .

- Fluorescence Quenching : Titrate with biomolecules (e.g., DNA/BSA) to assess binding-induced fluorescence changes .

- Electron Paramagnetic Resonance (EPR) : Detect radical formation under UV irradiation .

Data Gaps and Research Recommendations

Q. How can researchers address the lack of crystallographic data for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX-TL for structure refinement .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) if single crystals are unattainable .

Q. What are the implications of discontinued commercial availability (e.g., CymitQuimica’s product) for sourcing the compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.